Advanced Synthetic and Structural Profiling of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in Kinase Inhibitor Development
Advanced Synthetic and Structural Profiling of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in Kinase Inhibitor Development
Executive Summary
In the landscape of modern drug discovery, the architectural precision of chemical building blocks dictates the success of downstream pharmacophores. 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4) is a highly privileged, niche intermediate. It serves as the foundational precursor for the synthesis of 3-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives—a scaffold renowned for its ATP-competitive binding in kinase targets such as LRRK2, RET, and BTK.
This technical guide deconstructs the physicochemical properties of this intermediate, details the causality behind its structural features, and provides self-validating experimental protocols for its transformation.
Structural Rationale and Physicochemical Profiling
Before deploying a building block in a synthetic campaign, one must understand the causality of its structural features. The pyrazole core of this molecule is heavily decorated to pre-organize it for target binding, a strategy widely documented in the synthesis of antiproliferative agents ()[1].
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N1-Methylation : Locks the pyrazole into a single tautomer. This eliminates tautomeric ambiguity during synthesis and ensures consistent Structure-Activity Relationships (SAR) in biological assays.
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C3-Cyclopentyl Group : Provides optimal lipophilic bulk. In ATP-competitive kinase inhibitors, this moiety is perfectly sized to project into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity over smaller (e.g., cyclopropyl) or larger (e.g., cyclohexyl) substituents.
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C4-Nitro / C5-Amine Push-Pull System : The strongly electron-withdrawing nitro group reduces the basicity and nucleophilicity of the adjacent amine. This stability is crucial for handling but requires specific catalytic conditions for downstream reduction.
Table 1: Physicochemical and Structural Data
| Property | Value |
| Chemical Name | 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine |
| CAS Registry Number | 1710854-26-4 |
| Molecular Formula | C9H14N4O2 |
| Molecular Weight | 210.23 g/mol |
| SMILES String | NC1=C(=O)C(C2CCCC2)=NN1C |
| Hydrogen Bond Donors | 1 (Amine -NH2) |
| Hydrogen Bond Acceptors | 4 (Nitro O, Pyrazole N) |
| Topological Polar Surface Area | ~89.6 Ų |
(Data corroborated via commercial supplier databases for related analogs )[2].
Mechanistic Pathway to the Pyrazolo[3,4-d]pyrimidine Scaffold
The primary synthetic utility of 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine lies in its conversion to a pyrazolo[3,4-d]pyrimidine derivative. This is a rigorous two-step sequence: catalytic hydrogenation of the nitro group followed by thermal cyclocondensation of the resulting diamine.
Synthetic workflow from the nitro-pyrazole intermediate to the pyrazolo[3,4-d]pyrimidine core.
Experimental Protocols: A Self-Validating System
In process chemistry, a protocol must be self-validating —meaning the reaction inherently provides measurable, real-time feedback on its progress and completion, minimizing the risk of downstream failures.
Protocol 1: Catalytic Reduction of the C4-Nitro Group
Objective : Synthesize 3-cyclopentyl-1-methyl-1H-pyrazole-4,5-diamine. Causality & Choice of Reagents : Dissolving metal reductions (e.g., Fe/HCl) are avoided here because harsh acidic conditions complicate the isolation of the highly polar, oxidation-sensitive diamine. Catalytic hydrogenation over Palladium on Carbon (Pd/C) in a protic solvent (ethanol) is utilized, a standard established for similar pyrazole-4,5-diamines ()[3]. The protic solvent stabilizes the polar transition states of the nitro reduction, while the H2 uptake provides a quantitative metric for reaction completion.
Step-by-Step Methodology :
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Preparation : In a rigorously purged (N2) Parr hydrogenation flask, dissolve 10.0 g (47.5 mmol) of 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in 150 mL of anhydrous ethanol.
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Catalyst Addition : Carefully add 1.0 g of 10% Pd/C (50% wet to prevent ignition).
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Hydrogenation : Evacuate the flask and backfill with H2 gas three times. Pressurize to 3 atm (approx. 45 psi) and agitate at 25°C.
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Self-Validation Checkpoint : Monitor the pressure drop. The reaction is complete when H2 uptake completely ceases (typically 4-6 hours, consuming exactly 3 equivalents of H2).
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Isolation : Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Evaporate the filtrate in vacuo at <40°C to yield the diamine as an off-white solid. Critical Note: Use immediately in Protocol 2 to prevent oxidative degradation of the electron-rich diamine.
Protocol 2: Thermal Cyclocondensation
Objective : Synthesize the 3-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core. Causality & Choice of Reagents : The newly formed C4-amine is sterically hindered and electronically deactivated by the pyrazole ring. Standard amide coupling fails. Formamide acts as both a high-boiling solvent and an electrophilic one-carbon donor. The extreme temperature (180°C) is thermodynamically required to overcome the activation energy barrier for the initial nucleophilic attack and subsequent dehydration.
Step-by-Step Methodology :
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Reaction Setup : Suspend the crude diamine (approx. 45 mmol) from Protocol 1 in 50 mL of neat formamide in a round-bottom flask equipped with a reflux condenser.
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Thermal Activation : Heat the mixture to 180°C under an N2 atmosphere for 12 hours.
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Self-Validation Checkpoint : Monitor via LC-MS. The disappearance of the diamine mass (m/z 181.1) and the appearance of the cyclized product mass (m/z 219.1) confirms complete ring closure.
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Workup : Cool the mixture to room temperature and pour into 200 mL of ice water. The pyrazolo[3,4-d]pyrimidine product will precipitate.
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Purification : Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum.
Application in Drug Development: Kinase Targeting
Once the pyrazolo[3,4-d]pyrimidine core is synthesized, it serves as a highly effective ATP-competitive hinge binder. The scaffold mimics the adenine ring of ATP.
Pharmacophore binding model of the pyrazolo[3,4-d]pyrimidine scaffold in a kinase ATP pocket.
The N1-methyl group projects toward the solvent-exposed region, allowing for the addition of solubilizing groups if functionalized later, while the C3-cyclopentyl group is perfectly oriented to fill the hydrophobic pocket II. This is a critical interaction for inhibiting kinases such as RET and LRRK2, which are implicated in oncology and viral pathogenesis, including recent computational studies on SARS-CoV-2 3CLP inhibitors ()[4].
References
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Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives Source: National Institutes of Health (PMC) URL:[Link]
- COMPOUNDS FOR THE TREATMENT OF COVID-19 - European Patent Office - EP 3875078 A1 Source: Google Patents URL
Sources
- 1. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 184172-88-1|3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 3. 1-Methyl-1H-pyrazole-4,5-diamine|CAS 45514-38-3|RUO [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
